molecular formula C18H22N2O2S B15189453 Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) CAS No. 172470-03-0

Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl)

Cat. No.: B15189453
CAS No.: 172470-03-0
M. Wt: 330.4 g/mol
InChI Key: TWMZTGJRWGLGHC-UHFFFAOYSA-N
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Description

Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) is a complex organic compound with a unique structure that includes a pyridine ring, an acetamide group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenylthiol with an appropriate pyridine derivative under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Alkylated pyridine derivatives

Scientific Research Applications

Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2,5-dimethylphenyl)-
  • N-(4-acetyl-3,5-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) stands out due to its thioether linkage and the presence of both ethyl and methyl groups on the pyridine ring

Properties

CAS No.

172470-03-0

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylphenyl)sulfanyl-5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl]acetamide

InChI

InChI=1S/C18H22N2O2S/c1-6-15-12(4)19-18(22)16(20-13(5)21)17(15)23-14-8-10(2)7-11(3)9-14/h7-9H,6H2,1-5H3,(H,19,22)(H,20,21)

InChI Key

TWMZTGJRWGLGHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1SC2=CC(=CC(=C2)C)C)NC(=O)C)C

Origin of Product

United States

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